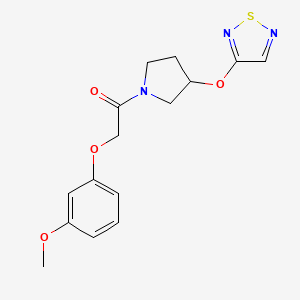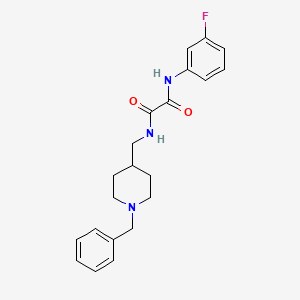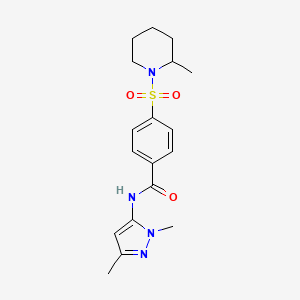
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis of key intermediates in the preparation of zolazepam, a tranquilizer for wild animals, was reconsidered . The preparation of the key intermediate involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The products and side products were characterized via 1 H NMR, 13 C NMR, and GC-MS techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated . For instance, the structure of a compound synthesized in the preparation of zolazepam was confirmed via single crystal X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the key intermediate, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on the synthesis and characterization of related compounds provides a foundation for understanding their potential applications. For instance, a study detailed the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, showing significant in vitro antitumor activity against certain cell lines, alongside a comprehensive theoretical and experimental study on their properties (Fahim & Shalaby, 2019). Another example involves the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, highlighting the significance of heterocyclic systems in increasing the ability to bind to active sites of enzymes, such as carbonic anhydrases (Komshina et al., 2020).
Biological Evaluation and Potential Applications
Several studies have evaluated the biological applications of related compounds. For example, the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry (Saeed et al., 2015). Another study on pyrazole-sulfonamide derivatives demonstrated promising broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Mert et al., 2014).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives of heterocyclic compounds have been extensively researched for their role as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The development of sulfonamides that can inhibit these enzymes suggests significant scientific interest due to their potential therapeutic applications, such as in the treatment of glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-12-17(21(3)20-13)19-18(23)15-7-9-16(10-8-15)26(24,25)22-11-5-4-6-14(22)2/h7-10,12,14H,4-6,11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWSNSETGMOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)
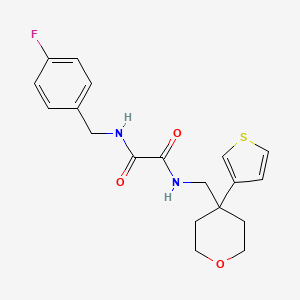
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)
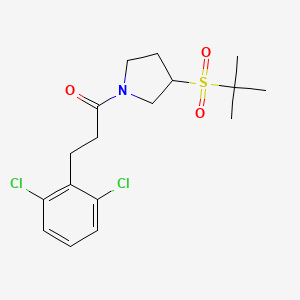
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

